molecular formula C12H12N4O3 B2814414 (E)-N'-(2,4-dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 1285531-10-3

(E)-N'-(2,4-dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2814414
CAS No.: 1285531-10-3
M. Wt: 260.253
InChI Key: BDXMAAFDSDQNKJ-AWNIVKPZSA-N
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Description

(E)-N’-(2,4-dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base compound derived from the condensation of 2,4-dihydroxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. Schiff bases are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2,4-dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Condensation Reaction: The primary method involves the condensation of 2,4-dihydroxybenzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide in an ethanol solution. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction.

    Purification: The resulting product is then purified by recrystallization from ethanol or another suitable solvent to obtain the pure Schiff base compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2,4-dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the imine group to an amine.

    Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in ethanol or other suitable solvents.

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid); often in acidic or basic media.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions would result in halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(E)-N’-(2,4-dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-(2,4-dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a p-tolyl group instead of a methyl group.

    2,4-Dihydroxybenzaldehyde Schiff bases: A broader class of compounds with varying substituents on the pyrazole ring.

Uniqueness

(E)-N’-(2,4-dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which influences its biological activity and binding properties. The presence of both hydroxyl and imine groups enhances its ability to form hydrogen bonds and interact with biological targets.

Properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-7-4-10(15-14-7)12(19)16-13-6-8-2-3-9(17)5-11(8)18/h2-6,17-18H,1H3,(H,14,15)(H,16,19)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXMAAFDSDQNKJ-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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